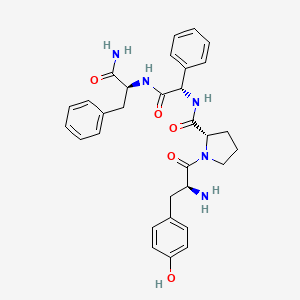

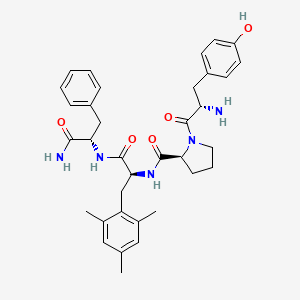

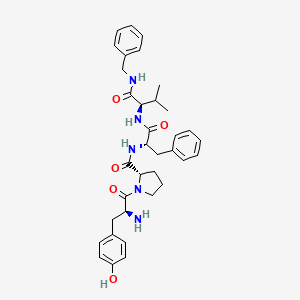

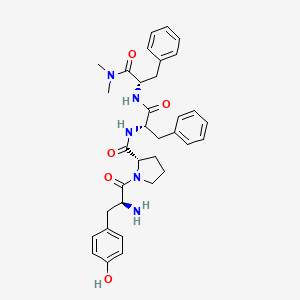

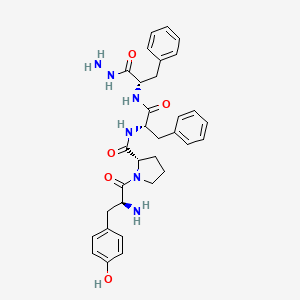

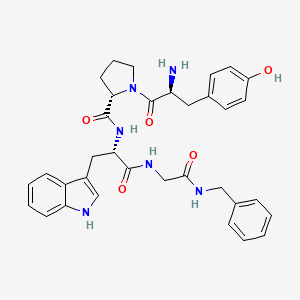

Tyr-Pro-Tmp-Phe-NH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

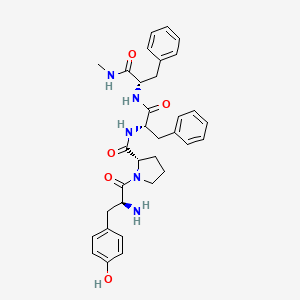

Le composé Tyr-Pro-Trp-Phe-NH, également connu sous le nom d’endomorphine-1, est un peptide opioïde endogène. C’est l’une des deux endomorphines, l’autre étant l’endomorphine-2 (Tyr-Pro-Phe-Phe-NH). Ces peptides présentent une forte affinité et une sélectivité remarquable pour le récepteur μ-opioïde, qui est le même récepteur ciblé par la morphine . L’endomorphine-1 joue un rôle important dans divers processus physiologiques, notamment la perception de la douleur, les réponses au stress et des fonctions complexes telles que la récompense, l’excitation et la vigilance .

Méthodes De Préparation

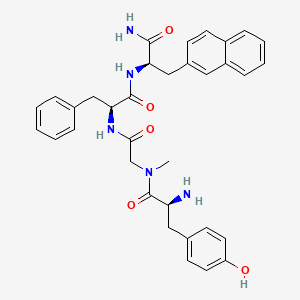

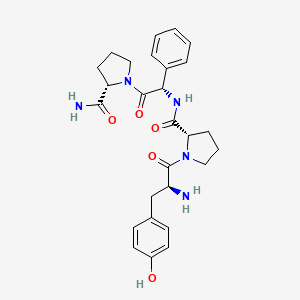

L’endomorphine-1 peut être synthétisée en utilisant une combinaison de méthodes enzymatiques et chimiques. Une méthode efficace implique l’utilisation de protéases stables dans les solvants organiques. La synthèse commence par la préparation du peptide Boc-Trp-Phe-NH en utilisant la protéase stable dans les solvants WQ9-2 dans un milieu méthanolique. Cela est suivi de l’élimination du groupe Boc avec de l’acide trifluoroacétique pour générer du Trp-Phe-NH. Le Boc-Tyr-Pro-OH est synthétisé chimiquement en utilisant la méthode de l’anhydride carbonique mixte. Le tétrapeptide Boc-Tyr-Pro-Trp-Phe-NH est ensuite synthétisé en utilisant une autre protéase tolérante aux solvants organiques, PT121, dans un système biphasique organique-aqueux. Finalement, le groupe Boc est éliminé pour obtenir de l’endomorphine-1 avec une pureté élevée .

Analyse Des Réactions Chimiques

L’endomorphine-1 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l’acide trifluoroacétique pour la déprotection et les protéases stables dans les solvants organiques pour la formation de liaisons peptidiques. Les principaux produits formés à partir de ces réactions comprennent des peptides intermédiaires tels que Boc-Trp-Phe-NH et Boc-Tyr-Pro-Trp-Phe-NH, qui sont finalement convertis en endomorphine-1 .

Applications de la recherche scientifique

L’endomorphine-1 a une large gamme d’applications de recherche scientifique. En chimie, elle sert de composé modèle pour étudier la synthèse des peptides et les réactions enzymatiques. En biologie, elle est utilisée pour étudier le rôle des peptides opioïdes endogènes dans les processus physiologiques tels que la perception de la douleur et les réponses au stress. En médecine, l’endomorphine-1 est étudiée pour ses applications thérapeutiques potentielles en tant qu’analgésique avec moins d’effets secondaires que les opioïdes traditionnels. De plus, elle a des applications dans l’industrie pharmaceutique pour le développement de nouveaux médicaments contre la douleur .

Applications De Recherche Scientifique

Endomorphin-1 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying peptide synthesis and enzymatic reactions. In biology, it is used to investigate the role of endogenous opioid peptides in physiological processes such as pain perception and stress responses. In medicine, endomorphin-1 is studied for its potential therapeutic applications as an analgesic with fewer side effects compared to traditional opioids. Additionally, it has applications in the pharmaceutical industry for the development of new pain management drugs .

Mécanisme D'action

L’endomorphine-1 exerce ses effets en se liant au récepteur μ-opioïde, qui est un récepteur couplé aux protéines G. Lors de la liaison, elle active le récepteur, ce qui conduit à l’inhibition de l’activité de l’adénylate cyclase et à une diminution de la concentration intracellulaire d’adénosine monophosphate cyclique (AMPc). Cela entraîne l’inhibition de la libération de neurotransmetteurs et la modulation des signaux de douleur. Les cibles moléculaires impliquées dans cette voie comprennent le récepteur μ-opioïde et diverses molécules de signalisation en aval .

Comparaison Avec Des Composés Similaires

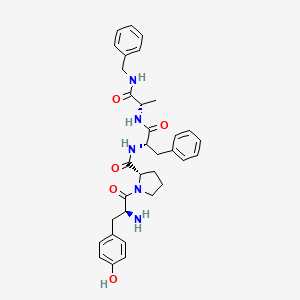

L’endomorphine-1 est similaire à l’endomorphine-2 (Tyr-Pro-Phe-Phe-NH), un autre peptide opioïde endogène. Les deux peptides présentent une forte affinité et une sélectivité pour le récepteur μ-opioïde. L’endomorphine-1 a une séquence d’acides aminés différente, ce qui peut entraîner des variations dans leurs effets physiologiques et leurs propriétés de liaison au récepteur. D’autres composés similaires comprennent la morphine et d’autres peptides opioïdes qui ciblent le récepteur μ-opioïde .

Propriétés

Formule moléculaire |

C35H43N5O5 |

|---|---|

Poids moléculaire |

613.7 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H43N5O5/c1-21-16-22(2)27(23(3)17-21)20-30(33(43)38-29(32(37)42)19-24-8-5-4-6-9-24)39-34(44)31-10-7-15-40(31)35(45)28(36)18-25-11-13-26(41)14-12-25/h4-6,8-9,11-14,16-17,28-31,41H,7,10,15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1 |

Clé InChI |

KFLSQRYJYCLKBS-ORYMTKCHSA-N |

SMILES isomérique |

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C |

SMILES canonique |

CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)